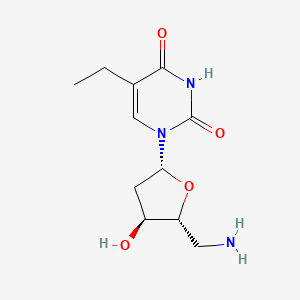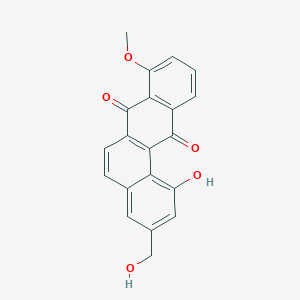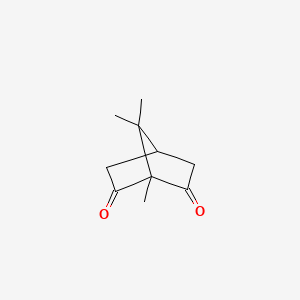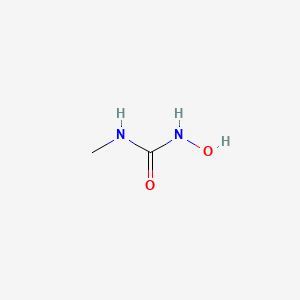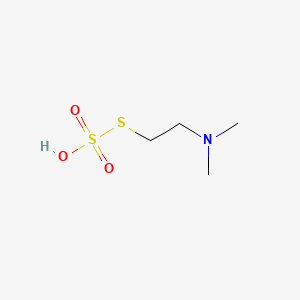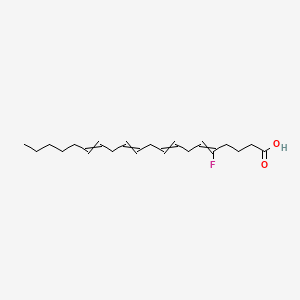
Netropsin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A basic polypeptide isolated from Streptomyces netropsis. It is cytotoxic and its strong, specific binding to A-T areas of DNA is useful to genetics research.
Applications De Recherche Scientifique
1. Drug-DNA Interactions
Netropsin hydrochloride serves as a model for studying drug-DNA interactions due to its ability to bind specifically to the DNA minor groove. Goodwin et al. (2005) employed a novel host–guest approach to study these interactions, providing insights into the binding orientation and hydrogen bonding patterns of netropsin when bound to DNA (Goodwin, Long, & Georgiadis, 2005).
2. Molecular Origin of DNA-Drug Specificity
The specificity of netropsin's binding to DNA, particularly to A-T rich regions, has been elucidated through X-ray analysis. Kopka et al. (1985) revealed how netropsin displaces water molecules in the minor groove of DNA, binding through hydrogen bonds and van der Waals contacts, thereby explaining its base specificity (Kopka, Yoon, Goodsell, Pjura, & Dickerson, 1985).
3. Binding to Specific DNA Structures
Netropsin's affinity for specific DNA structures has been a subject of research. Durand et al. (1992) studied its interaction with DNA triple helices, demonstrating differences in binding constants compared to double-stranded DNA. This highlighted netropsin’s potential as a tool for exploring DNA structural variations (Durand, Thuong, & Maurizot, 1992).
4. Binding Mechanisms in DNA
Research on netropsin's binding mechanisms to different DNA forms has been conducted using mass spectrometry. Nguyen et al. (2019) provided evidence for netropsin binding simultaneously to both hairpin and duplex DNA, offering insights into its binding versatility (Nguyen, Leung, Tran, Wang, Murray, & Donald, 2019).
5. Genetic Studies and Mutant Selection
Netropsin has been used as a tool in genetic studies, such as in the selection of auxotrophic mutants in yeast. Young et al. (1976) demonstrated its effectiveness in enriching auxotrophic mutants in yeast cultures, showcasing its utility in molecular genetics (Young, Gorman, Gorman, & Bock, 1976).
Propriétés
Numéro CAS |
63770-20-7 |
|---|---|
Nom du produit |
Netropsin hydrochloride |
Formule moléculaire |
C18H27ClN10O3 |
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
4-[[4-[[1-amino-2-(diaminomethylideneamino)ethylidene]amino]-1-methylpyrrole-2-carbonyl]amino]-N-(3-amino-3-oxopropyl)-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H26N10O3.ClH/c1-27-9-11(6-12(27)16(30)23-4-3-15(20)29)26-17(31)13-5-10(8-28(13)2)25-14(19)7-24-18(21)22;/h5-6,8-9H,3-4,7H2,1-2H3,(H2,19,25)(H2,20,29)(H,23,30)(H,26,31)(H4,21,22,24);1H |
Clé InChI |
QZOOZUGORDEYCC-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.Cl |
SMILES canonique |
CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.Cl |
Numéros CAS associés |
1438-30-8 (Parent) |
Synonymes |
Congocidine Hydrochloride, Netropsin IA-887 Netropsin Netropsin Hydrochloride Sinanomycin T-1384 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B1201257.png)
![N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester](/img/structure/B1201260.png)

![2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1201262.png)
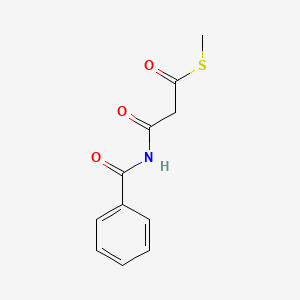
![2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole](/img/structure/B1201265.png)
